Odor Threshold and Sensory Character Differentiation from Straight-Chain Hexanol
In gas chromatography-olfactometry (GC-O) analysis of food volatiles, 3-methyl-1-pentanol exhibits a Linear Retention Index (LRI) of 783 and is consistently characterized with cocoa, cognac, fruity, fusel, and green odor notes [1]. In contrast, the straight-chain analog 1-hexanol (LRI ~867–870) presents a predominantly green, grassy, and alcoholic odor profile. The lower LRI of 3-methyl-1-pentanol (783) versus 1-hexanol (~870) reflects its greater volatility relative to the straight-chain C6 alcohol, which affects headspace partitioning and perceived aroma intensity in finished formulations [1].
| Evidence Dimension | Linear Retention Index (LRI) and odor descriptor |
|---|---|
| Target Compound Data | LRI = 783; odor: cocoa, cognac, fruity, fusel, green |
| Comparator Or Baseline | 1-Hexanol: LRI ~867–870; odor: green, grassy, alcoholic |
| Quantified Difference | ΔLRI ≈ −84 to −87 (higher volatility for target compound) |
| Conditions | GC-O analysis on non-polar column; food volatile matrices |
Why This Matters
Lower LRI indicates greater volatility, directly impacting perceived fragrance intensity and headspace concentration in product applications.
- [1] Korean Journal for Food Science of Animal Resources (2024). Volatile organic compounds and flavor profiles of fermented foods. Table 4: Alcohols LRI and odor descriptors. View Source
